molecular formula C17H13Cl2N3 B14391508 1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole CAS No. 88427-12-7

1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole

Cat. No.: B14391508
CAS No.: 88427-12-7
M. Wt: 330.2 g/mol
InChI Key: BODCWIOHINJEOO-UHFFFAOYSA-N
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Description

1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole typically involves multiple steps. One common method includes the reaction of 3-chloro-3-(4-chlorophenyl)-propenal with methyl isopropyl ketone, followed by bromination and subsequent cyclization with ring contraction in the presence of aqueous liquors . This method ensures the formation of the desired triazole ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole
  • This compound derivatives
  • Other triazole compounds with similar structures

Uniqueness

The uniqueness of this compound lies in its specific arrangement of chloro and phenyl groups, which confer distinct chemical and biological properties. Compared to other triazoles, this compound may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

88427-12-7

Molecular Formula

C17H13Cl2N3

Molecular Weight

330.2 g/mol

IUPAC Name

1-[3-chloro-2-(4-chlorophenyl)-3-phenylprop-2-enyl]-1,2,4-triazole

InChI

InChI=1S/C17H13Cl2N3/c18-15-8-6-13(7-9-15)16(10-22-12-20-11-21-22)17(19)14-4-2-1-3-5-14/h1-9,11-12H,10H2

InChI Key

BODCWIOHINJEOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(CN2C=NC=N2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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